1,1,3-Triphenylpropargyl alcohol
Overview
Description
1,1,3-Triphenylpropargyl alcohol is a specialized organic compound that has been the subject of various chemical studies. It is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.
Synthesis Analysis
- Asymmetric synthesis of homopropargylic alcohols, including compounds similar to 1,1,3-Triphenylpropargyl alcohol, can be achieved using chiral sulfonimidoyl substituted bis(allyl)titanium complexes. This method demonstrates high regio- and diastereoselectivities (Reddy et al., 2002).
Molecular Structure Analysis
- The molecular structure of related homopropargylic alcohols shows significant complexity, often involving stereocenters and multiple functional groups, which can be manipulated for various chemical reactions (Suzuki et al., 2007).
Chemical Reactions and Properties
- 1,1,3-Triphenylpropargyl alcohol can undergo various chemical reactions, including isomerization and carbofluorination. Rhenium-catalyzed 1,3-isomerization of allylic alcohols shows high levels of product selectivity and enantioselectivity (Morrill et al., 2006).
- Carbofluorination of compounds similar to 1,1,3-Triphenylpropargyl alcohol has been achieved using triphenylcarbenium tetrafluoroborate, demonstrating excellent stereoselectivity (Yeh et al., 2015).
Scientific Research Applications
1. Synthesis of Polysubstituted 4H-Thiopyrans
- Application Summary : 1,1,3-Triphenylpropargyl alcohol is used as a reagent in the chemical synthesis of polysubstituted 4H-thiopyrans from β-oxodithioesters .
- Results or Outcomes : The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
2. Synthesis of a Single Isomer of a Naphthalene Compound
Safety And Hazards
1,1,3-Triphenylpropargyl alcohol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .
properties
IUPAC Name |
1,1,3-triphenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRQCJRTHKUVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164971 | |
Record name | Diphenyl(phenylethynyl)carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Triphenylpropargyl alcohol | |
CAS RN |
1522-13-0 | |
Record name | α-Phenyl-α-(2-phenylethynyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1522-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl(phenylethynyl)carbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1522-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl(phenylethynyl)carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.